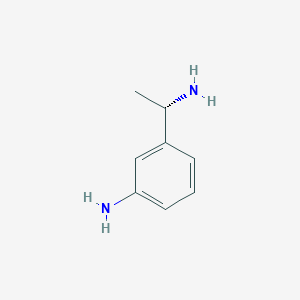

(S)-3-(1-Aminoethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(1S)-1-aminoethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,9-10H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWYRMCXWROJMP-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317830-29-8 | |

| Record name | (S)-3-(1-aminoethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (S)-3-(1-Aminoethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of (S)-3-(1-Aminoethyl)aniline, a chiral amine of significant interest in pharmaceutical synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural and physicochemical characteristics. In the absence of extensive experimental data for the pure (S)-enantiomer in publicly accessible literature, this guide presents available data, including that of the racemic mixture, and provides robust, field-proven experimental protocols for the determination of key physical properties. These protocols are designed to be self-validating and are supported by authoritative references, ensuring scientific integrity. Visualizations of experimental workflows are provided to enhance clarity and reproducibility.

Introduction and Chemical Identity

This compound, a substituted aniline derivative, possesses a stereogenic center, rendering it a chiral molecule. Its enantiomeric purity is a critical parameter in its applications, particularly in the synthesis of active pharmaceutical ingredients (APIs) where stereochemistry dictates pharmacological activity. The structural and identifying information for this compound is summarized below.

| Identifier | Value | Source |

| IUPAC Name | 3-[(1S)-1-aminoethyl]aniline | [PubChem] |

| CAS Number | 317830-29-8 | [PubChem] |

| Molecular Formula | C₈H₁₂N₂ | [PubChem] |

| Molecular Weight | 136.19 g/mol | [PubChem] |

| Canonical SMILES | C--INVALID-LINK--N | [PubChem] |

| InChI Key | MBWYRMCXWROJMP-LURJTMIESA-N | [PubChem] |

Physicochemical Properties: Knowns and Unknowns

A thorough understanding of the physical properties of a compound is paramount for its effective use in research and development. While some data for 3-(1-Aminoethyl)aniline is available, it is crucial to note that specific experimental values for the pure (S)-enantiomer are not widely reported. The following table summarizes the available data.

| Property | Value | Notes and Causality | Source |

| Appearance | Solid | The presence of polar amine groups and the aromatic ring contribute to intermolecular forces strong enough for a solid state at room temperature. | [Sigma-Aldrich] |

| Melting Point | 51-56 °C | This reported melting point is for the racemic mixture of 3-(1-Aminoethyl)aniline. The melting point of a pure enantiomer may differ. Impurities typically depress and broaden the melting range. | [Sigma-Aldrich] |

| Boiling Point | Not available | The boiling point is expected to be elevated due to hydrogen bonding capabilities of the two amine groups. Experimental determination under reduced pressure is recommended to prevent decomposition. | - |

| Solubility | Not available | The presence of two amine groups suggests potential solubility in polar protic solvents and aqueous acidic solutions due to protonation. Solubility in nonpolar organic solvents is likely to be limited. | - |

Experimental Protocols for Physical Property Determination

To address the gaps in available data for this compound, this section provides detailed, step-by-step methodologies for the experimental determination of its key physical properties. These protocols are designed to yield accurate and reproducible results.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure compound.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C/min) approaching the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion) are recorded as the melting range.

-

Validation: The calibration of the apparatus should be regularly checked with certified standards.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For non-volatile liquids or solids with a relatively low melting point, the boiling point is a key characteristic. Due to the potential for decomposition at atmospheric pressure, determination under reduced pressure is often necessary for amines.

Methodology: Micro Boiling Point Determination (Thiele Tube)

-

Sample Preparation: A small amount of this compound is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Apparatus Setup: The tube is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

Heating: The heating bath is heated gently and uniformly.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the bath is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), a pressure correction should be applied.

Caption: Workflow for Micro Boiling Point Determination.

Solubility Determination

Understanding the solubility of a compound in various solvents is critical for reaction setup, purification, and formulation.

Methodology: Equilibrium Solubility (Shake-Flask Method)

-

System Preparation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sampling and Analysis: A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

-

Validation: The experiment should be repeated to ensure reproducibility. The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

(S)-3-(1-Aminoethyl)aniline: A Comprehensive Technical Guide for Advanced Synthesis and Application

Introduction: The Strategic Importance of (S)-3-(1-Aminoethyl)aniline in Modern Drug Discovery

This compound, registered under CAS number 317830-29-8, is a chiral primary amine that has emerged as a pivotal building block in medicinal chemistry. Its unique structural motif, featuring a chiral ethylamine substituent on an aniline scaffold, provides a versatile platform for the synthesis of complex molecular architectures with distinct three-dimensional orientations. This guide offers an in-depth exploration of this compound, from its fundamental properties to its synthesis, analysis, and strategic applications in the development of novel therapeutics, particularly in the realm of kinase inhibitors. The presence of two distinct amine functionalities, the aromatic and the aliphatic primary amine, coupled with a stereocenter, offers a rich chemical landscape for selective functionalization and molecular elaboration.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and for ensuring its quality and purity.

| Property | Value | Source |

| CAS Number | 317830-29-8 | [1] |

| Molecular Formula | C₈H₁₂N₂ | [1] |

| Molecular Weight | 136.19 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 51-56 °C | [2] |

| Purity (Typical) | ≥95% | [3] |

Spectroscopic Characterization

While a publicly available, comprehensive set of spectra for this compound is not readily found, the expected spectroscopic data can be reliably predicted based on its structure and comparison with analogous compounds. Researchers should verify the identity and purity of their material using standard analytical techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons (in the range of 6.5-7.2 ppm), a quartet for the methine proton of the ethylamine group (around 4.0-4.5 ppm), a doublet for the methyl group (around 1.3-1.5 ppm), and broad singlets for the two NH₂ groups (variable chemical shifts). |

| ¹³C NMR | Aromatic carbon signals (in the range of 110-150 ppm), a signal for the methine carbon (around 50-55 ppm), and a signal for the methyl carbon (around 20-25 ppm). |

| IR (Infrared) | Characteristic N-H stretching vibrations for primary amines (around 3300-3500 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic ring. |

| MS (Mass Spec.) | A molecular ion peak (M⁺) at m/z 136, with fragmentation patterns corresponding to the loss of amine and ethyl groups. |

Synthesis of Enantiopure this compound: A Strategic Approach

The synthesis of enantiomerically pure this compound is a critical step in its application for chiral drug synthesis. Two primary strategies are commonly employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Pathway 1: Asymmetric Synthesis via Reductive Amination

A direct and elegant approach to the (S)-enantiomer involves the asymmetric reductive amination of 3-aminoacetophenone. This method leverages a chiral auxiliary to induce stereoselectivity during the imine reduction step.

References

Spectroscopic Characterization of (S)-3-(1-Aminoethyl)aniline: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the chiral aromatic amine, (S)-3-(1-Aminoethyl)aniline. Designed for researchers, scientists, and professionals in drug development, this document elucidates the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. The focus is on the interpretation of spectral features, grounded in fundamental principles and supported by data from analogous structures, to provide a robust framework for its analytical characterization.

Introduction

This compound, with the chemical formula C₈H₁₂N₂ and a molecular weight of 136.19 g/mol , is a chiral primary amine containing a benzenamine moiety.[1][2][3] Its structure presents a unique combination of an aromatic ring, a primary aliphatic amine, and a primary aromatic amine, each contributing distinct spectroscopic signatures. Understanding these signatures is paramount for its identification, purity assessment, and elucidation of its role in chemical synthesis and pharmaceutical applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its molecular framework.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methine proton of the ethyl group, the methyl protons, and the protons of the two amino groups. The chemical shifts are influenced by the electronic environment of each proton.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights |

| Aromatic-NH₂ | ~3.5-4.5 | Broad Singlet | 2H | Labile protons, chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange.[4][5] |

| Aromatic-H | ~6.5-7.2 | Multiplets | 4H | Complex splitting pattern due to meta-substitution. |

| Methine-CH | ~4.0-4.5 | Quartet | 1H | Coupled to the adjacent methyl protons. |

| Aliphatic-NH₂ | ~1.5-2.5 | Broad Singlet | 2H | Labile protons, chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange.[5] |

| Methyl-CH₃ | ~1.3-1.5 | Doublet | 3H | Coupled to the adjacent methine proton. |

Causality Behind Peak Assignments:

-

Aromatic Protons: The protons on the benzene ring will appear in the typical aromatic region. The meta-substitution pattern will lead to a complex set of multiplets. The electron-donating amino group will cause a general upfield shift compared to benzene (δ 7.34 ppm).

-

Amino Protons: The protons of both the aromatic and aliphatic amino groups are labile and often appear as broad singlets. Their chemical shifts are highly variable and depend on factors like solvent, concentration, and temperature due to hydrogen bonding.[5] A deuterium exchange experiment (adding a drop of D₂O to the NMR sample) would confirm their assignment, as the signals would disappear.[5]

-

Ethyl Group Protons: The methine proton (CH) is adjacent to the chiral center and the aromatic ring, leading to a downfield shift. It will appear as a quartet due to coupling with the three protons of the methyl group. The methyl protons (CH₃) will be a doublet due to coupling with the single methine proton.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Key Insights |

| Aromatic C-NH₂ (C3) | ~145-150 | The carbon directly attached to the aromatic amino group is significantly deshielded.[6][7] |

| Aromatic C-CH (C1) | ~140-145 | The carbon bearing the aminoethyl substituent. |

| Aromatic CH | ~110-130 | Aromatic carbons not directly attached to a substituent. The electron-donating NH₂ group causes shielding of the ortho and para carbons.[8][9] |

| Methine-CH | ~50-55 | The chiral carbon of the ethyl group. |

| Methyl-CH₃ | ~20-25 | The terminal methyl carbon. |

Expert Insights on ¹³C NMR:

The chemical shifts in the aromatic region are diagnostic of the substitution pattern. The carbon atom bonded to the nitrogen of the aniline moiety (ipso-carbon) is expected to be the most downfield in the aromatic region due to the electronegativity of nitrogen.[6][8] However, resonance effects from the lone pair of the amino group can shield the ortho and para carbons, shifting them upfield.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| N-H (Primary Amine) | 3400-3250 | Medium | Asymmetric and Symmetric Stretch (two bands expected)[10] |

| Aromatic C-H | 3100-3000 | Medium | Stretch |

| Aliphatic C-H | 3000-2850 | Medium | Stretch |

| N-H (Primary Amine) | 1650-1580 | Medium-Strong | Bend (Scissoring)[10] |

| Aromatic C=C | 1600-1450 | Medium-Strong | Ring Stretch |

| C-N (Aromatic) | 1335-1250 | Strong | Stretch[10] |

| C-N (Aliphatic) | 1250-1020 | Medium | Stretch[10] |

| N-H | 910-665 | Broad, Strong | Wag[10] |

Protocol for IR Analysis (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum.

-

Place a small amount of the solid this compound sample onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the crystal thoroughly after the measurement.

Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and deducing the structure.

Expected Mass Spectrometric Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 136. This corresponds to the molecular weight of the compound.[1]

-

Key Fragmentation Pathways:

-

Loss of a methyl group (-CH₃): A peak at m/z = 121 (M-15) is expected due to the cleavage of the C-C bond adjacent to the aliphatic amino group. This results in a stable benzylic cation.

-

Loss of an amino group (-NH₂): A peak corresponding to the loss of the aliphatic amino group is possible.

-

Benzylic cleavage: The most common fragmentation for compounds with a benzylic amine is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable iminium ion. For this compound, this would result in a fragment from the loss of the aromatic portion.

-

Logical Relationship of Spectroscopic Data

Caption: Interrelation of spectroscopic data for structural elucidation.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a self-validating system for its structural confirmation and purity assessment. While experimental data for this specific enantiomer is not widely published, a thorough understanding of the spectroscopic principles and data from analogous compounds allows for a reliable prediction and interpretation of its spectral characteristics. This guide serves as a foundational resource for researchers working with this and structurally related chiral amines.

References

- 1. This compound | C8H12N2 | CID 40637894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 3-(1-Aminoethyl)aniline 95 129725-48-0 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Aniline(62-53-3) 13C NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. mdpi.com [mdpi.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. orgchemboulder.com [orgchemboulder.com]

An In-Depth Technical Guide to (S)-3-(1-Aminoethyl)aniline: Properties, Safe Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(1-Aminoethyl)aniline is a chiral aromatic amine that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique structural features, comprising a stereocenter and two amino functionalities of differing basicity, make it a versatile synthon for creating complex molecular architectures. However, as with many aromatic amines, this compound requires careful handling due to its potential health hazards.

This guide provides a comprehensive overview of the material safety data, recommended handling procedures, and relevant applications of this compound, designed to equip researchers and drug development professionals with the knowledge to utilize this compound safely and effectively.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and application.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | --INVALID-LINK--[1] |

| Molecular Weight | 136.19 g/mol | --INVALID-LINK--[1] |

| CAS Number | 317830-29-8 | --INVALID-LINK--[1] |

| Appearance | Solid | --INVALID-LINK--[2] |

| Melting Point | 51-56 °C | --INVALID-LINK--[2] |

| Solubility | No data available for the specific compound, but aniline is slightly soluble in water and readily soluble in most organic solvents. | |

| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere. | --INVALID-LINK--[3] |

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

-

H315: Causes skin irritation [1]

-

H319: Causes serious eye irritation [1]

-

H335: May cause respiratory irritation [1]

The signal word for this compound is Warning .

Logical Relationship of Hazards

Caption: Routes of exposure and corresponding health hazards for this compound.

Safe Handling and Storage

Given the hazards associated with this compound, strict adherence to safe handling and storage protocols is imperative.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a face shield.[4] | Protects against splashes that can cause serious eye irritation. A face shield offers broader protection. |

| Hand Protection | Chemically resistant gloves (e.g., butyl rubber, neoprene, or Viton). Nitrile gloves are not recommended for prolonged contact with anilines.[5] | Prevents skin contact, which can lead to irritation and absorption. Always check glove manufacturer's compatibility data. |

| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[6][7] | Protects the skin from accidental spills and splashes. |

| Respiratory Protection | To be used in a well-ventilated area, preferably a chemical fume hood.[5] If engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[8] | Minimizes the risk of inhaling vapors that can cause respiratory tract irritation. |

Laboratory Handling Protocol

This protocol is based on best practices for handling air-sensitive and potentially toxic chiral aromatic amines.

-

Preparation:

-

Before handling, review the Safety Data Sheet (SDS) and this guide thoroughly.

-

Ensure that a chemical fume hood is available and functioning correctly.

-

Have an appropriate spill kit and emergency procedures readily accessible.

-

All glassware and equipment should be clean and dry.

-

-

Weighing and Transfer:

-

Conduct all manipulations of the solid compound within a chemical fume hood.[5]

-

Use powder-free gloves to avoid contamination.

-

To minimize static electricity, which can cause the fine powder to become airborne, use an anti-static gun or ionizer if available.

-

Carefully weigh the desired amount of this compound in a tared container.

-

For transfers, use a spatula and avoid generating dust.

-

If the compound is to be dissolved, add the solvent to the solid slowly to prevent splashing.

-

-

Reaction Setup:

-

If the reaction is sensitive to air or moisture, use standard Schlenk line or glovebox techniques.

-

Ensure the reaction vessel is properly clamped and supported.

-

If heating is required, use a well-controlled heating mantle or oil bath.

-

-

Post-Handling:

-

Decontaminate all surfaces and equipment that have come into contact with the compound.

-

Properly dispose of all contaminated materials as hazardous waste.

-

Wash hands thoroughly with soap and water after handling, even if gloves were worn.[9]

-

Storage

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

-

The recommended storage temperature is between 2-8°C.[3]

-

Protect from light and air, as anilines can be sensitive to oxidation and may discolor over time.[10]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.[5]

-

It is advisable to store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage to prevent degradation.

Emergency Procedures

In the event of an accidental exposure or spill, a swift and appropriate response is critical.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6] |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[6] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |

Spill Cleanup Protocol

The following workflow outlines the steps for managing a small laboratory spill of this compound. For large spills, evacuate the area and contact emergency services.

Caption: Workflow for cleaning up a small laboratory spill of this compound.

Detailed Spill Cleanup Steps:

-

Alert and Evacuate: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab.

-

Don PPE: Before attempting to clean the spill, don the appropriate personal protective equipment as outlined in section 3.1.[8]

-

Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand to prevent it from spreading.[11]

-

Absorption: Gently cover the spill with an absorbent material.[12] Avoid creating dust.

-

Collection: Once the material is fully absorbed, carefully scoop it into a labeled, sealable container for hazardous waste.[13]

-

Decontamination: Clean the spill area with soap and water. Collect the cleaning materials and also dispose of them as hazardous waste.

-

Disposal: All contaminated materials, including gloves and absorbent pads, must be disposed of as hazardous waste according to institutional and local regulations.[8]

-

Reporting: Report the incident to your laboratory supervisor or safety officer.

Applications in Research and Drug Development

The aniline moiety is a common structural motif in many pharmaceutical compounds. However, it is also associated with metabolic liabilities that can lead to toxicity.[14] Chiral amines, such as this compound, are of particular interest as they allow for the synthesis of enantiomerically pure compounds, which can have improved efficacy and reduced side effects.

-

Asymmetric Synthesis: The chiral center of this compound can be used to induce stereoselectivity in subsequent chemical transformations, leading to the synthesis of single-enantiomer drug candidates.[15][16]

-

Scaffold for Biologically Active Molecules: The aniline and ethylamine functionalities provide two points for further chemical modification, allowing for the construction of diverse molecular libraries for screening against various biological targets.

-

Bioisosteric Replacement: In some cases, chiral amines can be used as bioisosteres for other functional groups to improve the pharmacokinetic or pharmacodynamic properties of a lead compound.

The development of novel synthetic methods for chiral anilines is an active area of research, highlighting their importance in modern drug discovery.

Toxicological Information

-

Primary Route of Exposure: Aromatic amines can be absorbed through the skin, as well as via inhalation and ingestion.[14]

-

Mechanism of Toxicity: Many of the toxic effects of aromatic amines are due to their metabolic activation in the body to reactive electrophiles, which can then bind to cellular macromolecules like DNA and proteins, leading to cellular damage and potentially carcinogenicity.

-

Health Effects: As indicated by the GHS classification, the primary acute health effects of this compound are irritation to the skin, eyes, and respiratory system.[1] Prolonged or repeated exposure to some aromatic amines has been associated with more severe health effects.

Given the potential for toxicity, it is crucial to handle this compound with the engineering controls and personal protective equipment outlined in this guide to minimize exposure.

Conclusion

This compound is a valuable chiral building block for chemical synthesis and drug discovery. Its safe and effective use hinges on a thorough understanding of its properties and hazards, coupled with strict adherence to established safety protocols. By implementing the guidelines presented in this technical guide, researchers and scientists can mitigate the risks associated with this compound and leverage its synthetic potential to advance their research and development goals.

References

- 1. This compound | C8H12N2 | CID 40637894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(1-Aminoethyl)aniline 95 129725-48-0 [sigmaaldrich.com]

- 3. 317830-29-8|this compound|BLD Pharm [bldpharm.com]

- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 6. ipo.rutgers.edu [ipo.rutgers.edu]

- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 8. diplomatacomercial.com [diplomatacomercial.com]

- 9. diplomatacomercial.com [diplomatacomercial.com]

- 10. chemkleancorp.com [chemkleancorp.com]

- 11. ccny.cuny.edu [ccny.cuny.edu]

- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 13. scribd.com [scribd.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BJOC - Asymmetric organocatalytic synthesis of chiral homoallylic amines [beilstein-journals.org]

Synonyms for (S)-3-(1-Aminoethyl)aniline such as alpha-(3-aminophenyl)ethylamine

A Senior Application Scientist's Technical Guide to (S)-3-(1-Aminoethyl)aniline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a chiral primary amine, is a highly valued building block in modern medicinal chemistry. Its unique structural motif, featuring a stereocenter adjacent to an aromatic ring, makes it a critical intermediate for the synthesis of a wide array of pharmacologically active compounds. This guide provides an in-depth exploration of its chemical identity, synthesis, analytical validation, and applications. We will delve into the causality behind common synthetic and analytical methodologies, offering field-proven insights to empower researchers in leveraging this versatile molecule for accelerated drug discovery and development.

Nomenclature and Chemical Identification

Precise identification is the foundation of chemical research. This compound is known by several synonyms, and its identity is unequivocally confirmed by its CAS Registry Number.

-

Systematic IUPAC Name : 3-[(1S)-1-aminoethyl]aniline[1]

-

Common Synonyms :

The racemic form, 3-(1-Aminoethyl)aniline, is identified by CAS Number 129725-48-0.[4][5][6] It is crucial for researchers to distinguish between the specific enantiomer and the racemate in procurement and synthesis to ensure stereochemical integrity in their final compounds.

Physicochemical Properties

Understanding the physical and chemical properties of a reagent is paramount for designing experiments, from reaction setup to purification and storage.

| Property | Value | Source |

| Appearance | Solid | [5] |

| Melting Point | 51-56 °C (for racemate) | [5] |

| Molecular Weight | 136.19 g/mol | [1][4][5] |

| Topological Polar Surface Area (TPSA) | 52.04 Ų | [4] |

| logP | 1.2885 | [4] |

| Storage Conditions | 2-8°C, Inert atmosphere, Protect from light | [2] |

Synthesis and Chiral Resolution: A Self-Validating Workflow

The synthesis of enantiomerically pure this compound is most commonly achieved via the chiral resolution of its racemic precursor. This process is a classic example of a self-validating workflow, where a physical separation is followed by analytical confirmation. The underlying principle is the reaction of a racemic amine with a chiral acid to form a pair of diastereomeric salts, which possess different physical properties, notably solubility.[7][8]

Workflow for Chiral Resolution

Caption: Workflow for obtaining this compound via chiral resolution.

Detailed Protocol: Chiral Resolution with L-(-)-Tartaric Acid

-

Rationale : L-(-)-Tartaric acid is a cost-effective and readily available chiral resolving agent. The diastereomeric salt formed between the (S)-amine and L-tartaric acid often has significantly different solubility in common solvents like methanol compared to the (R)-amine salt, enabling separation by crystallization.[8]

-

Step 1: Dissolution : Dissolve racemic 3-(1-aminoethyl)aniline in a suitable solvent, such as methanol. The concentration should be carefully optimized to ensure that one diastereomeric salt will crystallize while the other remains in solution.

-

Step 2: Salt Formation : Add a solution of L-(-)-tartaric acid (typically 0.5 to 1.0 molar equivalents) in the same solvent to the amine solution. The formation of the diastereomeric salts is an exothermic acid-base reaction.

-

Step 3: Crystallization : Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5°C) to induce crystallization. The salt of one enantiomer will preferentially precipitate out of the solution.

-

Step 4: Isolation : Collect the precipitated solid by vacuum filtration and wash with a small amount of cold solvent to remove impurities from the mother liquor.

-

Step 5: Liberation of the Free Amine : Suspend the isolated diastereomeric salt in water and add a strong base (e.g., aqueous NaOH) to deprotonate the amine and dissolve the tartaric acid salt.

-

Step 6: Extraction and Purification : Extract the liberated free amine into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

-

Step 7: Validation : The enantiomeric excess (e.e.) of the final product must be determined using a validated chiral analytical method (see Section 4).

Analytical Characterization and Quality Control

Analytical validation is non-negotiable for ensuring the quality and stereochemical purity of the chiral intermediate, which directly impacts the integrity of the final drug candidate.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for both purity and enantiomeric excess determination.

-

Purity Analysis (Reversed-Phase HPLC) :

-

Principle : Separates the compound from non-polar and polar impurities based on differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

-

Typical Conditions :

-

Column : C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase : Gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Detection : UV at 254 nm.

-

-

Rationale : This method provides a clear chromatogram showing the main peak for the aniline derivative and any potential impurities, allowing for accurate purity assessment (e.g., >98%). HPLC is a robust alternative to Gas Chromatography (GC) for aniline compounds, as it avoids the need for derivatization that is often required for these polar and thermolabile molecules.[9][10]

-

-

Enantiomeric Excess (e.e.) Analysis (Chiral HPLC) :

-

Principle : Utilizes a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to different retention times and thus, separation.

-

Typical Conditions :

-

Column : Chiral stationary phase based on derivatized cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

-

Mobile Phase : Isocratic mixture of hexane and isopropanol, often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape.

-

Detection : UV at 254 nm.

-

-

Rationale : This is the gold standard for determining the stereochemical purity. The integration of the peak areas for the (S) and (R) enantiomers allows for the direct calculation of the enantiomeric excess, a critical quality attribute.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation.

-

¹H NMR : Confirms the proton framework of the molecule. Expected signals include:

-

Aromatic protons in the 6.5-7.5 ppm region.

-

A quartet for the methine (CH) proton adjacent to the chiral center.

-

A doublet for the methyl (CH₃) protons.

-

Broad singlets for the amine (NH₂) protons.

-

-

¹³C NMR : Confirms the carbon backbone of the molecule.

Mass Spectrometry (MS)

MS confirms the molecular weight of the compound. For C₈H₁₂N₂, the expected [M+H]⁺ ion would be approximately m/z 137.2.

Applications in Medicinal Chemistry

This compound is a "privileged scaffold" fragment. The aniline moiety serves as a versatile handle for a multitude of chemical transformations (e.g., amide bond formation, sulfonylation, Buchwald-Hartwig amination), while the chiral ethylamine provides a specific three-dimensional vector for probing interactions within a biological target's binding pocket.

Logical Progression in Drug Design

Caption: Role of this compound as a versatile synthon in drug discovery.

The aniline functional group, while useful, can sometimes be a metabolic liability or contribute to toxicity.[11] Therefore, its inclusion must be carefully considered in the context of the overall molecular design and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profile of the final drug candidate.

Safety and Handling

Professional laboratory safety protocols must be strictly followed when handling this compound.

-

Hazard Identification :

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[12][13]

-

Handling : Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust/fumes. Wash hands thoroughly after handling.[12][13]

-

First Aid :

-

Skin Contact : Wash with plenty of soap and water.[12]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

-

Inhalation : Remove victim to fresh air and keep at rest in a position comfortable for breathing.[12]

-

Ingestion : Immediately call a POISON CENTER or doctor. Do not induce vomiting.[12]

-

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[12][13]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for the synthesis of stereochemically defined molecules. Its value lies in the combination of its aromatic core, suitable for a wide range of synthetic elaborations, and its chiral center, which is crucial for achieving selective interactions with biological targets. A thorough understanding of its synthesis, purification, and analytical validation, as outlined in this guide, is essential for any scientist aiming to incorporate this valuable building block into a drug discovery program. By adhering to the principles of causality and self-validation in experimental design, researchers can confidently and efficiently advance their projects toward the development of novel therapeutics.

References

- 1. This compound | C8H12N2 | CID 40637894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 317830-29-8|this compound|BLD Pharm [bldpharm.com]

- 3. abacipharma.com [abacipharma.com]

- 4. chemscene.com [chemscene.com]

- 5. 3-(1-Aminoethyl)aniline 95 129725-48-0 [sigmaaldrich.com]

- 6. calpaclab.com [calpaclab.com]

- 7. rsc.org [rsc.org]

- 8. WO2012116752A1 - Process of resolution of 1-aminoindan - Google Patents [patents.google.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. cresset-group.com [cresset-group.com]

- 12. fishersci.com [fishersci.com]

- 13. chemos.de [chemos.de]

Introduction: The Strategic Importance of (S)-3-(1-Aminoethyl)aniline in Modern Drug Discovery

An In-depth Technical Guide to the Commercial Availability and Sourcing of (S)-3-(1-Aminoethyl)aniline for Drug Development Professionals

This compound is a chiral primary amine that serves as a critical building block in the synthesis of complex pharmaceutical agents. Its structure combines a chiral ethylamine moiety with an aniline core, offering two distinct points for chemical modification. Chiral amines are foundational components in a significant portion of commercial pharmaceuticals, valued for their ability to form key hydrogen bonds and drive specific biological interactions.[1][2] The aniline substructure itself is prevalent in over a third of drug candidates, prized for its electronic properties and synthetic versatility.[3]

The stereochemistry at the alpha-carbon—the (S)-configuration—is paramount. For drug development professionals, sourcing the correct enantiomer with high purity is a non-negotiable starting point for any synthetic campaign. The presence of the undesired (R)-enantiomer can lead to impurities that are difficult to separate, altered pharmacological profiles, or even undesirable side effects. This guide provides a comprehensive overview of the commercial landscape for this compound, offering technical insights into supplier evaluation, quality control, and handling to ensure the integrity of your research and development efforts.

Commercial Availability and Supplier Landscape

This compound is available from a range of chemical suppliers, catering to needs from discovery-scale research (milligrams) to process development (kilograms). A critical point of diligence for any researcher is to correctly identify the compound by its specific CAS number. It is essential to distinguish between the (S)-enantiomer, the (R)-enantiomer, and the racemic mixture, as they are distinct chemical entities.

-

(R)-3-(1-Aminoethyl)aniline CAS: 1202057-39-3[7]

The following table summarizes the offerings from several prominent suppliers. Note that availability, pricing, and purity can change, and researchers should always obtain a lot-specific Certificate of Analysis (CoA).

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Abacipharm | This compound | 317830-29-8 | 97% | 250mg |

| ChemUniverse | This compound | 317830-29-8 | 95% | 100mg, 250mg, Bulk |

| BLD Pharm | This compound | 317830-29-8 | N/A (Request CoA) | N/A (Inquiry) |

| Sigma-Aldrich | 3-(1-Aminoethyl)aniline | 129725-48-0 | 95% | (Racemic mixture) |

| Advanced ChemBlocks | (R)-3-(1-aminoethyl)aniline | 1202057-39-3 | 95% | 250mg, 1g, 5g |

| ChemScene | 3-(1-Aminoethyl)aniline | 129725-48-0 | ≥98% | (Racemic mixture) |

Supplier Qualification and Incoming Material Quality Control

Sourcing a chiral building block extends beyond simply placing an order. A robust supplier qualification and incoming quality control (QC) process is essential to prevent costly delays and ensure the validity of experimental results. The narrative behind this process is one of risk mitigation; by verifying the identity, purity, and enantiomeric excess of the starting material, you validate the entire synthetic sequence that follows.

Caption: Workflow for supplier qualification and incoming QC.

Interpreting the Certificate of Analysis (CoA)

A CoA is the supplier's attestation of quality. Key parameters to scrutinize include:

-

Identity: Confirmed by ¹H NMR and/or Mass Spectrometry. The data should be consistent with the structure of this compound.

-

Purity: Typically assessed by HPLC or GC. A purity of ≥97% is common for such building blocks.

-

Enantiomeric Excess (e.e.): This is the most critical parameter. It is determined by chiral HPLC. For use in drug discovery, an e.e. of ≥98% is highly desirable.

-

Residual Solvents: Assessed by GC, indicating the amount of solvent remaining from the final synthesis/purification steps.

Experimental Protocols for Quality Verification

Trust in a supplier's CoA should always be verified with in-house testing, especially for pivotal experiments. The following protocols provide a validated framework for the analysis of this compound.

Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This method is designed to separate the main compound from any non-chiral impurities. Anilines are basic compounds and often require an acidic modifier in the mobile phase to ensure sharp, symmetrical peaks.

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-17 min: 5% to 95% B

-

17-20 min: 95% B

-

20-21 min: 95% to 5% B

-

21-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of 50:50 Water:Acetonitrile.

-

Injection Volume: 10 µL.

-

Analysis: Purity is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram.

Causality Note: The use of TFA as an ion-pairing agent is crucial. It protonates the basic amine groups on the analyte and any free silanols on the silica support, minimizing peak tailing and improving resolution.[11]

Protocol 2: Enantiomeric Excess (e.e.) Determination by Chiral HPLC

This is the definitive test to ensure the stereochemical integrity of the material. Protein-based chiral stationary phases (CSPs) are often effective for the separation of chiral amines.

Methodology:

-

Column: Chiral protein-based column (e.g., CHIRAL-AGP, 4.0 x 100 mm, 5 µm).

-

Mobile Phase: Isocratic mixture, typically an aqueous buffer (e.g., 10 mM ammonium acetate, pH 6.0) with an organic modifier like 2-propanol. A typical starting condition would be 95:5 Buffer:2-Propanol.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Prepare a ~0.1 mg/mL solution in the mobile phase. It is critical to dissolve the sample in the mobile phase to avoid peak distortion.

-

Injection Volume: 10 µL.

-

Analysis:

-

First, inject the racemic standard (CAS 129725-48-0) to determine the retention times of both the (S) and (R) enantiomers.

-

Next, inject the this compound sample.

-

Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] * 100.

-

Causality Note: The separation mechanism on a protein-based CSP relies on complex stereoselective interactions (ionic, hydrophobic, and hydrogen bonding) between the analyte and the chiral protein. The mobile phase composition, particularly pH and modifier concentration, is tuned to optimize these interactions for baseline resolution.

Protocol 3: Handling and Storage

Proper handling is essential to maintain the purity and integrity of the compound.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation and degradation.[6]

-

Handling: this compound is an aniline derivative and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It may cause skin, eye, and respiratory irritation.[12] Work in a well-ventilated fume hood.

Application in a Synthetic Workflow

This compound is a versatile intermediate. The primary amine can be used for amide bond formation, reductive amination, or as a nucleophile, while the aniline nitrogen can undergo a separate set of reactions, such as Sandmeyer reactions or palladium-catalyzed cross-couplings. This dual functionality allows for the rapid build-up of molecular complexity from a single chiral precursor.

Caption: Role as a building block in amide synthesis.

Conclusion

The successful integration of this compound into a drug discovery program hinges on diligent sourcing and rigorous quality control. By understanding the commercial supplier landscape, implementing a robust in-house verification strategy, and adhering to proper handling protocols, researchers can leverage the full potential of this valuable chiral building block. The technical protocols and workflows provided in this guide serve as a foundational framework for ensuring the chemical and stereochemical integrity of this critical starting material, thereby safeguarding the integrity of the entire research and development pipeline.

References

- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. 317830-29-8|this compound|BLD Pharm [bldpharm.com]

- 7. (R)-3-(1-aminoethyl)aniline 95% | CAS: 1202057-39-3 | AChemBlock [achemblock.com]

- 8. calpaclab.com [calpaclab.com]

- 9. chemscene.com [chemscene.com]

- 10. 3-(1-Aminoethyl)aniline 95 129725-48-0 [sigmaaldrich.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. This compound | C8H12N2 | CID 40637894 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Asymmetric synthesis using (S)-3-(1-Aminoethyl)aniline as a chiral building block

An Application Guide to Asymmetric Synthesis Using (S)-3-(1-Aminoethyl)aniline as a Chiral Building Block

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. A significant portion of small-molecule pharmaceuticals are chiral, meaning they exist as non-superimposable mirror images (enantiomers).[1] Often, only one enantiomer provides the desired therapeutic effect, while the other may be inactive or, in some cases, responsible for adverse effects. This reality has propelled the development of asymmetric synthesis, a field dedicated to producing enantiomerically pure compounds.[2]

Chiral amines, in particular, are pivotal structural motifs found in a vast array of natural products and drugs.[1] They also serve as indispensable tools in the chemist's arsenal as resolving agents, chiral auxiliaries, or foundational building blocks for more complex molecular architectures.[1] Among these, this compound stands out as a versatile and valuable chiral building block. Its structure is unique, featuring two distinct amine functionalities: a stereogenic primary amine on an ethyl side chain and a primary aromatic amine (aniline). This dual functionality allows it to be employed in multiple strategic roles within an asymmetric synthesis campaign, from a recoverable chiral director to an integral part of the final molecular target.

This document serves as a detailed application note for researchers, chemists, and drug development professionals, providing both the theoretical grounding and practical protocols for leveraging this compound in asymmetric synthesis.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling.

| Property | Value | Source |

| IUPAC Name | 3-[(1S)-1-aminoethyl]aniline | [3] |

| CAS Number | 317830-29-8 | [3][4] |

| Molecular Formula | C₈H₁₂N₂ | [3][4] |

| Molecular Weight | 136.19 g/mol | [3][4] |

| Appearance | Solid | [5] |

| Melting Point | 51-56 °C | [5] |

| Purity | Typically ≥95% | [5][6] |

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. According to GHS hazard classifications, it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3] Store in a cool, dark place under an inert atmosphere to maintain its integrity.[4]

Core Applications in Asymmetric Synthesis

The unique bifunctional nature of this compound allows for its deployment in several distinct synthetic strategies.

Application as a Recoverable Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a diastereoselective reaction.[7] After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse. The chiral primary amine of this compound is perfectly suited for this role, particularly in the asymmetric alkylation of carboxylic acid derivatives.

Causality of Stereodirection: The process begins by forming an amide between the chiral amine and a prochiral carboxylic acid. The resulting amide's α-proton can be removed by a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) to form a chiral enolate. The bulky phenyl group and the stereocenter of the auxiliary create a sterically biased environment, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face of the enolate. This directed attack results in the formation of one diastereomer in significant excess. Subsequent hydrolysis of the amide bond releases the now-chiral carboxylic acid and regenerates the auxiliary.

Workflow for Chiral Auxiliary Application

Caption: General workflow for employing a chiral auxiliary.

Protocol 1: Diastereoselective Alkylation of a Prochiral Carboxylic Acid

This protocol provides a general method for the asymmetric α-alkylation of a phenylacetic acid derivative.

Materials:

-

This compound

-

2-Phenylpropanoic acid (or other suitable prochiral acid)

-

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA), 2M solution in THF/heptane/ethylbenzene

-

Benzyl bromide (or other alkylating agent)

-

6M Hydrochloric Acid (HCl)

-

Standard workup and purification reagents (solvents, drying agents, silica gel)

Procedure:

-

Amide Formation:

-

In a round-bottom flask under an argon atmosphere, dissolve the prochiral carboxylic acid (1.0 eq) and this compound (1.05 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC or EDC (1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Filter the reaction mixture to remove the urea byproduct. Concentrate the filtrate under reduced pressure and purify the resulting chiral amide by flash column chromatography.

-

-

Diastereoselective Alkylation:

-

Dissolve the purified chiral amide (1.0 eq) in anhydrous THF in a flame-dried, argon-flushed flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add LDA solution (1.1 eq) dropwise via syringe. The formation of the lithium enolate is often indicated by a color change. Stir for 1 hour at -78 °C.

-

Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise.

-

Stir the reaction at -78 °C for 4-6 hours or until TLC analysis indicates consumption of the starting material.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

-

Workup and Purification:

-

Allow the mixture to warm to room temperature. Extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate the alkylated amide. The diastereomeric ratio (d.r.) can be determined at this stage using ¹H NMR or HPLC.

-

-

Auxiliary Cleavage:

-

Reflux the purified alkylated amide in 6M HCl for 12-24 hours.

-

Cool the solution to room temperature. The protonated auxiliary will be in the aqueous phase, and the chiral carboxylic acid may precipitate or be extracted.

-

Extract the final chiral carboxylic acid product with a suitable organic solvent (e.g., ether or DCM).

-

Basify the aqueous layer with NaOH to deprotonate the auxiliary, which can then be recovered by extraction with an organic solvent.

-

-

Analysis:

-

Determine the enantiomeric excess (e.e.) of the final carboxylic acid product using chiral HPLC or by converting it to a methyl ester and using chiral gas chromatography (GC).

-

Application in Chiral Ligand Synthesis

The presence of two nucleophilic nitrogen atoms makes this compound an excellent precursor for synthesizing chiral ligands for asymmetric catalysis. By selectively functionalizing one or both amine groups, a variety of ligand classes, such as P,N-ligands (aminophosphines), can be created. These ligands are crucial in transition metal-catalyzed reactions like asymmetric hydrogenation, allylic substitution, and cross-coupling, where they create a chiral environment around the metal center, inducing high enantioselectivity.[8][9]

Synthesis of a Chiral P,N-Ligand

Caption: Synthetic route to a chiral P,N-ligand.

Protocol 2: Synthesis of a Chiral Aminophosphine (P,N) Ligand

This protocol describes the synthesis of a simple P,N-ligand via phosphination of the more nucleophilic primary aliphatic amine.

Materials:

-

This compound

-

Chlorodiphenylphosphine (ClPPh₂)

-

Anhydrous Triethylamine (Et₃N)

-

Anhydrous Toluene

-

Standard Schlenk line and inert atmosphere techniques

-

Degassed solvents

Procedure:

-

Setup:

-

Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an argon atmosphere.

-

Add this compound (1.0 eq) and anhydrous triethylamine (1.2 eq) to the flask.

-

Add anhydrous, degassed toluene via cannula to dissolve the reagents.

-

-

Reaction:

-

Cool the solution to 0 °C.

-

Slowly add a solution of chlorodiphenylphosphine (1.0 eq) in anhydrous toluene dropwise over 30 minutes. A white precipitate of triethylammonium chloride will form.

-

Allow the reaction to warm to room temperature and stir for 18-24 hours under argon.

-

-

Workup and Purification:

-

Filter the reaction mixture via cannula filtration under an inert atmosphere to remove the ammonium salt.

-

Wash the precipitate with small portions of anhydrous toluene.

-

Combine the filtrate and washings and remove the solvent under high vacuum to yield the crude aminophosphine ligand.

-

Caution: Aminophosphines are often air-sensitive and should be handled and stored under an inert atmosphere. Purification can be achieved by crystallization or chromatography on de-gassed silica gel under an inert atmosphere, if necessary.

-

-

Characterization:

-

Characterize the ligand using ³¹P NMR (a key technique for phosphorus-containing compounds), ¹H NMR, ¹³C NMR, and mass spectrometry. The product should be stored in a glovebox or under argon.

-

Integration as a Core Chiral Building Block

Beyond its use as an auxiliary or ligand precursor, the entire molecular framework of this compound can be incorporated into a final drug candidate.[2] The aniline moiety is a common feature in medicinal chemistry, often participating in hydrogen bonding or π-stacking interactions within a biological target's active site.[10] The chiral (S)-aminoethyl group provides a specific three-dimensional orientation, which is crucial for precise drug-receptor interactions.

Strategic Utility:

-

Vectorial Projection: The meta-substitution pattern positions the two amine groups at a 120-degree angle, providing a defined scaffold to build out molecular complexity in distinct spatial vectors.

-

Differential Reactivity: The aliphatic and aromatic amines exhibit different reactivity profiles, allowing for selective chemical modifications. For example, the aniline can undergo Buchwald-Hartwig amination or Sandmeyer reactions, while the primary amine can be acylated, reductively aminated, or used to form heterocycles. This orthogonality is a powerful tool for building complex molecules.

Conclusion

This compound is a powerful and multifaceted chiral building block for modern asymmetric synthesis. Its utility spans from a transient director of stereochemistry as a chiral auxiliary to a foundational component of sophisticated chiral ligands and drug candidates. The protocols and strategic insights provided herein demonstrate the breadth of its applicability. By understanding the causality behind its stereodirecting ability and the differential reactivity of its functional groups, researchers can unlock its full potential to construct complex, enantiomerically pure molecules that are vital to the fields of medicine and materials science.

References

- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral Building Blocks Selection - Enamine [enamine.net]

- 3. This compound | C8H12N2 | CID 40637894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 317830-29-8|this compound|BLD Pharm [bldpharm.com]

- 5. 3-(1-アミノエチル)アニリン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. cresset-group.com [cresset-group.com]

Application Note: Synthetic Strategies for the Preparation of (S)-3-(1-Aminoethyl)aniline

Abstract

(S)-3-(1-Aminoethyl)aniline is a critical chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its stereochemically defined structure, featuring a primary amine at a chiral center, demands precise control during synthesis to ensure high enantiomeric purity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary synthetic routes to access this valuable compound. We will explore two principal strategies: the asymmetric synthesis from a prochiral ketone and the classical resolution of a racemic mixture. This guide emphasizes the underlying chemical principles, provides detailed, field-tested protocols, and offers a comparative analysis to aid in selecting the most appropriate method based on laboratory scale, cost, and desired purity.

Introduction and Retrosynthetic Analysis

The synthesis of enantiomerically pure amines is a cornerstone of pharmaceutical development, as the biological activity of a drug often resides in a single enantiomer.[1] this compound, also known as (S)-1-(3-aminophenyl)ethanamine, presents the synthetic challenge of creating a specific stereocenter on the ethylamine side chain.

A logical retrosynthetic analysis of the target molecule reveals two main pathways originating from the common starting material, 3-aminoacetophenone[2][3]. This prochiral ketone is an inexpensive and commercially available reagent.

-

Asymmetric Synthesis Route: This approach involves the direct, stereocontrolled conversion of the ketone into the desired chiral amine. This can be achieved through asymmetric reduction to the corresponding chiral alcohol followed by conversion to the amine, or more directly via asymmetric reductive amination.

-

Classical Resolution Route: This pathway involves the non-stereoselective synthesis of the racemic amine, followed by separation of the enantiomers. This is typically accomplished by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

The choice between these routes depends on factors such as catalyst availability and cost, desired throughput, and the scalability of the process.

References

The Strategic Role of (S)-3-(1-Aminoethyl)aniline in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Introduction: The Significance of Chiral Amines in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the synthesis of enantiomerically pure molecules is of paramount importance. The biological activity of a drug is intrinsically linked to its three-dimensional structure, and often, only one enantiomer of a chiral molecule elicits the desired therapeutic effect while the other may be inactive or even harmful. Chiral amines, in particular, are foundational building blocks for a vast array of bioactive compounds. Among these, (S)-3-(1-Aminoethyl)aniline has emerged as a critical intermediate, especially in the synthesis of a class of drugs known as dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are pivotal in the management of type 2 diabetes.[1][2][3] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications and synthetic protocols involving this compound.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective and safe use in synthesis. This compound is a chiral primary amine with the following key characteristics:

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | [4] |

| Molecular Weight | 136.19 g/mol | [4] |

| CAS Number | 317830-29-8 | [5] |

| Appearance | Solid | - |

| Purity | Typically ≥95% | [6][7] |

| Storage | Store at 2-8°C in a dark place under an inert atmosphere. | - |

Safety and Handling: this compound is classified as an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Core Application: A Gateway to Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

The primary and most significant application of this compound is in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors. DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[3] By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby lowering blood glucose levels in patients with type 2 diabetes.

The (S)-chiral center of 3-(1-Aminoethyl)aniline is a key pharmacophoric element that often interacts with the S2 pocket of the DPP-IV enzyme, contributing to the high affinity and selectivity of the inhibitor. This chiral amine serves as a precursor to the β-amino acid moiety that is characteristic of many non-peptidomimetic DPP-IV inhibitors.

Signaling Pathway of DPP-IV Inhibition

The following diagram illustrates the mechanism of action of DPP-IV inhibitors, highlighting the role of GLP-1 in glucose regulation.

References

- 1. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oatext.com [oatext.com]

- 4. This compound | C8H12N2 | CID 40637894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. chemscene.com [chemscene.com]

- 7. calpaclab.com [calpaclab.com]

The Strategic deployment of (S)-3-(1-Aminoethyl)aniline in the Synthesis of Novel Bioactive Compounds: Application Notes and Protocols

Introduction: The Unique Value of (S)-3-(1-Aminoethyl)aniline as a Chiral Building Block

This compound is a chiral primary amine that has emerged as a critical building block in medicinal chemistry and drug discovery. Its structure, featuring a stereochemically defined ethylamine substituent at the meta-position of an aniline ring, offers a unique combination of properties that make it an invaluable tool for the synthesis of complex, biologically active molecules. The aniline moiety itself is a well-established pharmacophore, but its derivatives can sometimes lead to metabolic liabilities.[1] The strategic incorporation of the chiral (S)-aminoethyl group helps to mitigate some of these concerns while providing a key interaction point for stereospecific binding to biological targets such as protein kinases and other enzymes.

This guide provides an in-depth exploration of the application of this compound in the synthesis of novel compounds, complete with detailed experimental protocols and an analysis of the rationale behind its use. The content is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Physicochemical Properties and Safety Information

A foundational understanding of the starting material is paramount for its effective and safe use.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | [2] |

| Molecular Weight | 136.19 g/mol | [2] |

| IUPAC Name | 3-[(1S)-1-aminoethyl]aniline | [2] |

| CAS Number | 317830-29-8 | [2] |

| Appearance | Solid | |

| Melting Point | 51-56 °C | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

Safety and Handling: this compound is classified as an irritant. It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2]

Application I: Synthesis of Novel Isoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of several approved and investigational drugs, including Duvelisib, a PI3K inhibitor.[3] The strategic introduction of this compound into this scaffold can lead to novel compounds with potent and selective anticancer activity. A recent study demonstrated the successful synthesis of a series of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones with promising cytotoxic activity against various cancer cell lines.[3]

Rationale for Use

The primary amino group of this compound can be acylated to form a stable amide bond, integrating it into the isoquinolinone core. The chiral center is preserved throughout the synthesis, which is critical for achieving stereospecific interactions with the target protein. The pendant aniline can be further functionalized, for example, by forming a urea or amide linkage to introduce additional pharmacophoric features. In the example below, the aniline nitrogen is part of the isoquinolinone ring itself.

Experimental Workflow: Suzuki-Miyaura Coupling

The key step in the synthesis of the target compounds is a Suzuki-Miyaura coupling reaction to introduce a pyrimidinyl moiety at the C-8 position of the isoquinolinone ring. This reaction is a powerful and versatile method for forming carbon-carbon bonds.[3]

Figure 1. General workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Synthesis of (S)-3-(1-aminoethyl)-8-(pyrimidin-2-yl)-2-phenylisoquinolin-1(2H)-one

This protocol is adapted from Choi, O.K., et al., Pharmaceuticals2022 , 15(1), 64.[3]

Materials:

-

(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (1)

-

Pyrimidin-2-ylboronic acid (2)

-

Potassium carbonate (K₂CO₃)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a 50 mL round-bottom flask, add (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (1) (0.5 g, 1.67 mmol), pyrimidin-2-ylboronic acid (2) (2.0 mmol, 1.2 equiv), and potassium carbonate (0.3 g, 2.17 mmol).

-